

CP-LC-1074 Ionizable Lipid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CP-LC-1074**

Cat. No.: **B15576881**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1074 is a novel, proprietary ionizable cationic amino lipid developed for the formulation of lipid nanoparticles (LNPs) for in vivo RNA delivery. Derived from the naturally occurring amino acid homocysteine, **CP-LC-1074** has demonstrated high efficiency in delivering various types of RNA, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA). Notably, LNP formulations incorporating **CP-LC-1074** have shown a strong propensity for lung tissue targeting following intravenous administration, presenting a promising avenue for the development of RNA-based therapeutics for pulmonary diseases. This technical guide provides a comprehensive overview of the available information on **CP-LC-1074**, including its chemical properties, formulation strategies, and potential applications.

Core Concepts

Ionizable lipids are a critical component of modern RNA delivery systems. Their key feature is a pH-dependent charge: they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged RNA, and neutral at physiological pH, which reduces toxicity and enhances stability in circulation. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.

Physicochemical Properties of CP-LC-1074

A summary of the known physicochemical properties of **CP-LC-1074** is presented in Table 1.

Property	Value	Source
Molecular Formula	C57H109N3O8S3	
Formula Weight	1060.7 g/mol	
Appearance	Solution in ethanol	
Solubility	Soluble in ethanol (≥ 10 mg/mL)	
Purity	$\geq 95\%$	
Storage	-20°C	
Stability	≥ 2 years at -20°C	

LNP Formulation with CP-LC-1074

CP-LC-1074 is typically formulated into LNPs with other lipid components to ensure stability, biocompatibility, and efficient RNA delivery. A standard formulation composition is detailed in Table 2.

Component	Molar Ratio (%)
CP-LC-1074 (Ionizable Lipid)	50
Cholesterol (Structural Lipid)	38.5
DOPE (Helper Lipid)	10
PEG-Lipid (Stealth Lipid)	1.5

This formulation has been noted for its effectiveness in lung targeting.

Experimental Protocols

Due to the proprietary nature of **CP-LC-1074**, a detailed synthesis protocol is not publicly available. However, the following sections outline general experimental protocols for the formulation and in vivo evaluation of LNPs containing ionizable lipids like **CP-LC-1074**, based on standard practices in the field.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating RNA-loaded LNPs.

Materials:

- **CP-LC-1074** in ethanol
- Cholesterol in ethanol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
- RNA (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare a lipid stock solution in ethanol by combining **CP-LC-1074**, cholesterol, DOPE, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:38.5:10:1.5).
- Prepare the RNA solution in the acidic buffer at the desired concentration.
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid solution and the RNA solution into separate syringes.

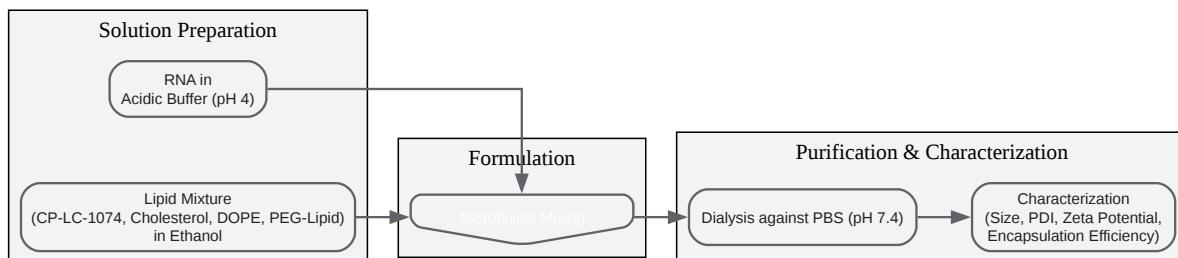
- Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
- The rapid mixing of the two streams induces the self-assembly of the LNPs.
- Collect the resulting LNP dispersion.
- To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.
- After dialysis, the LNP formulation can be concentrated if necessary using centrifugal filters.
- Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

In Vivo Evaluation of LNP-mediated RNA Delivery

This protocol outlines a general procedure for assessing the in vivo performance of LNP formulations.

Materials:

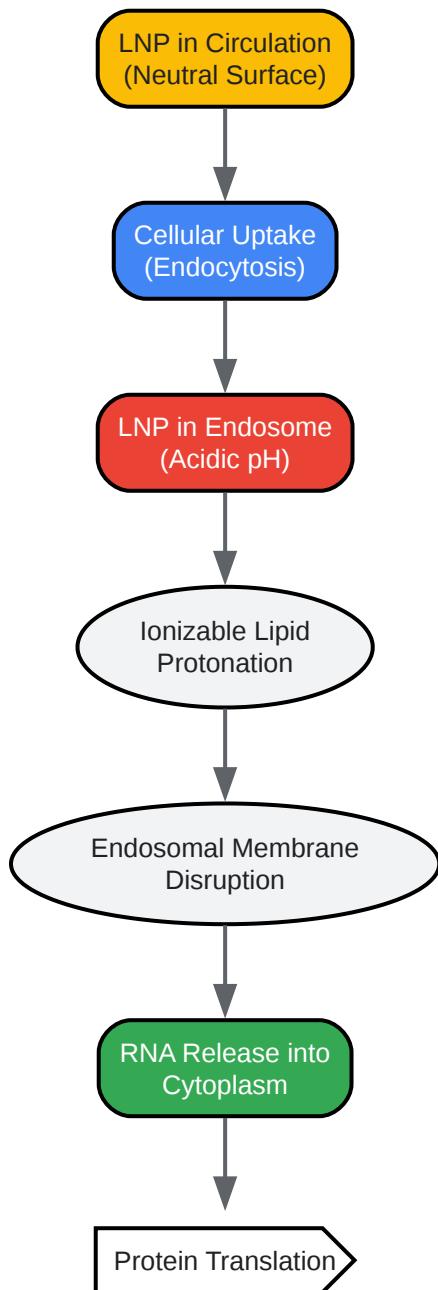
- LNP formulation encapsulating a reporter mRNA (e.g., Luciferase or GFP)
- Animal model (e.g., C57BL/6 mice)
- Sterile saline solution for injection
- In vivo imaging system (for luciferase) or flow cytometer (for GFP)


Procedure:

- Dilute the LNP formulation to the desired concentration in sterile saline.
- Administer the LNP formulation to the animals via the desired route (e.g., intravenous injection). The dosage will depend on the specific study but is often in the range of 0.1-1.0 mg/kg of RNA.

- At a predetermined time point post-administration (e.g., 6, 24, or 48 hours), assess the expression of the reporter protein.
- For luciferase expression, administer the substrate (e.g., D-luciferin) and image the animals using an in vivo imaging system. Quantify the bioluminescence signal in different organs.
- For GFP expression, harvest tissues of interest, prepare single-cell suspensions, and analyze the percentage of GFP-positive cells by flow cytometry.
- For biodistribution studies, organs can be harvested, and RNA can be extracted and quantified using methods like qRT-PCR.
- For toxicity assessment, monitor the animals for any adverse effects and collect blood for hematology and clinical chemistry analysis.

Visualizations


LNP Formulation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the formulation of **CP-LC-1074** LNP.

General Mechanism of LNP-mediated RNA Delivery

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [CP-LC-1074 Ionizable Lipid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576881#what-is-cp-lc-1074-ionizable-lipid\]](https://www.benchchem.com/product/b15576881#what-is-cp-lc-1074-ionizable-lipid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com